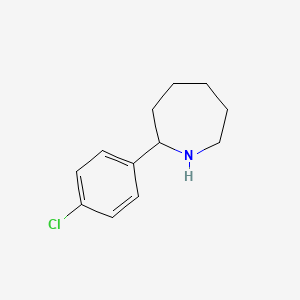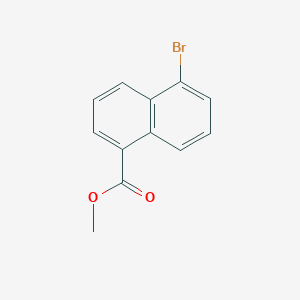
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Overview
Description
“tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate” is a chemical compound with the molecular formula C17H30BNO4 . It is also known by several other names .
Molecular Structure Analysis
The InChI code for this compound is1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together. Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . . The molecular weight is 304.19 .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling
This compound is utilized as a reagent in the Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the field of organic chemistry for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The use of a palladium phosphine catalyst in these reactions facilitates the coupling of aryl or vinyl boronic acids with aryl or vinyl halides or triflates.
Palladium-Catalyzed Regioselective Suzuki Coupling
The compound serves as a reagent in palladium-catalyzed ligand-controlled regioselective Suzuki coupling . This application is significant for its ability to selectively target and modify specific regions within a molecule, which is crucial for the synthesis of high-precision pharmaceuticals and fine chemicals.
Gene Activation Studies
In cellular biology, this compound is used to optimize derivatives such as wrenchnolol for gene activation studies . These studies are fundamental in understanding gene expression and regulation, which can lead to advancements in gene therapy and the treatment of genetic disorders.
Enzymatic Inhibitors Synthesis
Researchers employ this compound in the preparation of various enzymatic inhibitors . These inhibitors play a critical role in studying enzyme functions and are used to treat diseases by inhibiting specific enzymes that contribute to disease progression.
Receptor Ligands Development
The compound is also instrumental in the development of receptor ligands . Ligands that bind to receptors can modulate their activity, leading to potential therapeutic applications in treating a wide range of conditions, from neurological disorders to cancers.
Anaplastic Lymphoma Kinase Inhibitors
It is used in the synthesis of orally active anaplastic lymphoma kinase (ALK) inhibitors . ALK inhibitors have emerged as promising treatments for certain types of cancer, including non-small cell lung cancer, due to their ability to block the activity of the ALK protein.
Diacylglycerol Acyltransferase-1 Inhibitors
The compound finds application in creating oxazolecarboxamides as diacylglycerol acyltransferase-1 (DGAT-1) inhibitors . These inhibitors are explored for the treatment of obesity and diabetes by reducing the body’s ability to synthesize and store fats.
Solubility Profile for Drug Formulation
Due to its solubility in organic solvents and insolubility in water, this compound is studied for its potential use in drug formulation . Its solubility profile is essential for designing drug delivery systems that require the compound to be dissolved in non-aqueous solvents.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be a key organic synthesis intermediate .
Mode of Action
N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester is used as a Boc-protected building block in organic synthesis . The Boc group serves as a protective group for amines, preventing unwanted side reactions during synthesis .
Biochemical Pathways
It is known to be valuable in carbon-carbon and carbon-heteroatom coupling reactions .
Result of Action
It is known to be a valuable intermediate in the synthesis of other organic molecules .
Action Environment
The action, efficacy, and stability of N-Boc-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester can be influenced by various environmental factors. For instance, it is stable under normal temperatures but less stable under sunlight . It is soluble in most organic solvents but insoluble in water .
properties
IUPAC Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28BNO4/c1-14(2,3)20-13(19)18-10-8-12(9-11-18)17-21-15(4,5)16(6,7)22-17/h8H,9-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDCRJGWILREQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405158 | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | |
CAS RN |
286961-14-6 | |
| Record name | tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,6-Tetrahydropyridine-4-boronic acid, pinacol ester, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

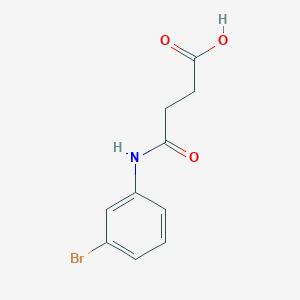
![4-[5-(Trifluoromethyl)pyridin-2-yl]piperazine-1-carbaldehyde](/img/structure/B1307640.png)
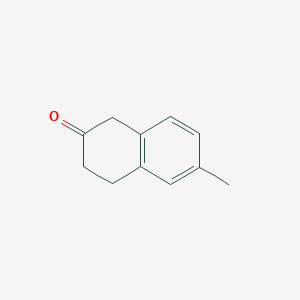
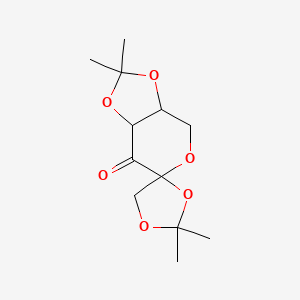
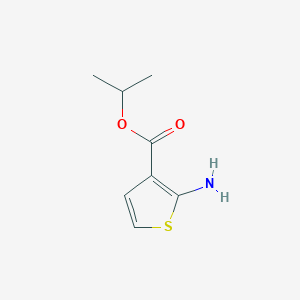
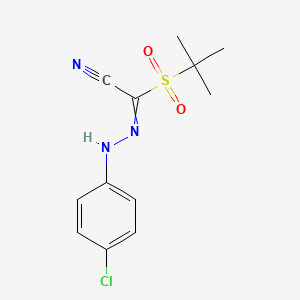


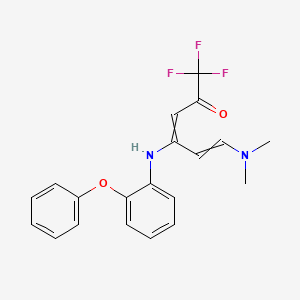
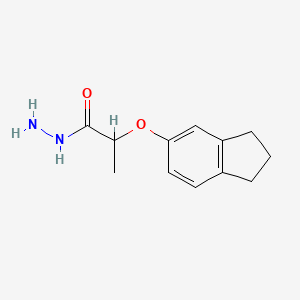
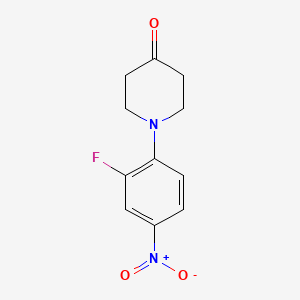
![5H-thieno[2',3':5,6][1,3]thiazocino[2,3-a]isoindole-4,11(6aH,13H)-dione 4-(N-phenylhydrazone)](/img/structure/B1307677.png)
